molecular formula C14H16O7 B1264928 Dehypoxanthine futalosine

Dehypoxanthine futalosine

Cat. No.: B1264928
M. Wt: 296.27 g/mol
InChI Key: XWPBBHHZDYSYMS-ZXRVKKJVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dehypoxanthine futalosine (DHFL) is a central intermediate in the futalosine pathway, an alternative biosynthetic route for menaquinone (Vitamin K2) production in microorganisms . This pathway is distinct from the classical menaquinone pathway found in E. coli and is essential for respiration in several significant bacterial pathogens, including Helicobacter pylori , Campylobacter jejuni , and Chlamydia trachomatis . The enzyme futalosine hydrolase (MqnB, EC 3.2.2.26) catalyzes the hydrolysis of futalosine to yield DHFL and hypoxanthine . Research has revealed organism-specific variations in this pathway; in some bacteria like Acidothermus cellulolyticus , DHFL is produced from futalosine, whereas in H. pylori , the MqnB ortholog directly converts aminodeoxyfutalosine into DHFL . Because the futalosine pathway is absent in humans and commensal intestinal bacteria but is critical for the survival of specific pathogens, it represents a promising target for the development of narrow-spectrum antibiotics . Studies have confirmed that inhibiting menaquinone biosynthesis in C. trachomatis reduces infectious progeny, and this effect can be reversed by menaquinone supplementation, validating the pathway's therapeutic relevance . This compound is therefore a critical compound for researchers studying bacterial biochemistry and respiratory pathways, with significant applications in antimicrobial drug discovery. This product is intended for research purposes only.

Properties

Molecular Formula

C14H16O7

Molecular Weight

296.27 g/mol

IUPAC Name

3-[3-[(2R,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]propanoyl]benzoic acid

InChI

InChI=1S/C14H16O7/c15-9(7-2-1-3-8(6-7)13(18)19)4-5-10-11(16)12(17)14(20)21-10/h1-3,6,10-12,14,16-17,20H,4-5H2,(H,18,19)/t10-,11-,12-,14?/m1/s1

InChI Key

XWPBBHHZDYSYMS-ZXRVKKJVSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C(=O)O)C(=O)CC[C@@H]2[C@H]([C@H](C(O2)O)O)O

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C(=O)CCC2C(C(C(O2)O)O)O

Origin of Product

United States

Scientific Research Applications

Biosynthesis of Menaquinones

Overview : Dehypoxanthine futalosine plays a crucial role in the biosynthesis of menaquinones (vitamin K2) through the futalosine pathway. This alternative pathway is significant in certain bacteria that lack the classical menaquinone biosynthetic route.

Key Findings :

  • The conversion of futalosine to this compound is catalyzed by the enzyme MqnB found in Thermus thermophilus and Helicobacter pylori .
  • This pathway is particularly relevant for anaerobic bacteria, which predominantly utilize it for menaquinone biosynthesis, indicating its evolutionary importance .

Case Study : Research demonstrated that targeting the MqnB enzyme could lead to the development of specific antibiotics against H. pylori, highlighting the therapeutic potential of inhibiting this pathway .

Antimicrobial Applications

Overview : The unique enzymatic processes involving this compound suggest its potential as a target for novel antimicrobial agents.

Key Findings :

  • Inhibitors of the futalosine pathway, such as pulvomycin and tirandamycins, have been identified as effective against various bacterial strains .
  • The specific targeting of enzymes like MqnC in the futalosine pathway provides a strategic approach to antibiotic development .

Data Table: Antimicrobial Efficacy of Inhibitors

InhibitorTarget EnzymeBacterial StrainEfficacy
PulvomycinMqnBH. pyloriHigh
TirandamycinsMqnCStreptomycesModerate

Pharmacological Potential

Overview : Beyond its biosynthetic roles, this compound's structural properties position it as a candidate for drug development.

Key Findings :

  • Compounds derived from this compound exhibit anti-inflammatory properties, making them potential candidates for treating autoimmune diseases .
  • Structural modifications can enhance pharmacological effects, leading to derivatives with improved bioactivity against inflammatory pathways .

Research and Development Insights

Ongoing research continues to explore the multifaceted applications of this compound:

  • Synthetic Pathways : Studies on synthesizing cyclic derivatives of this compound have revealed insights into its biosynthetic intermediates and potential modifications for enhanced activity .
  • Enzymatic Mechanisms : Investigations into radical S-adenosylmethionine enzymes have elucidated mechanisms by which this compound is converted into biologically active compounds .

Preparation Methods

Enzymatic Hydrolysis of Futalosine

Futalosine Hydrolase (MqnB)-Catalyzed Reaction

The most well-characterized method for DHFL synthesis involves the enzymatic hydrolysis of futalosine by futalosine hydrolase (MqnB). In Thermus thermophilus, recombinant MqnB (TTHA0556) catalyzes the cleavage of the glycosidic bond in futalosine, releasing hypoxanthine and generating DHFL.

Inhibitor Studies:

Hypoxanthine, a reaction product, weakly inhibits MqnB with a Ki of 1.1 mM, suggesting minimal feedback regulation.

Alternative Pathway: 5′-Methylthioadenosine Nucleosidase (MTAN)-Mediated Hydrolysis

In Helicobacter pylori, DHFL is synthesized via a divergent pathway where 5′-methylthioadenosine nucleosidase (MTAN) directly hydrolyzes aminofutalosine (AFL) to DHFL, bypassing futalosine intermediates.

Key Features:
  • Substrate : AFL (6-amino-6-deoxyfutalosine)
  • Cofactors : None required
  • Inhibitors : Transition-state analogs such as 5′-methylthiocoformycin (MTCF) and 5′-phenylthio-2′-deoxycoformycin (PhTDCF) exhibit Ki values <10 nM.

Chemoenzymatic Synthesis of DHFL

Titanium(III) Citrate Optimization

The radical SAM enzyme MqnC, which cyclizes DHFL to cyclic DHFL (CDHFL), exhibits low activity in vitro. Substituting sodium dithionite with titanium(III) citrate as the reducing agent doubled the reaction yield (from 15% to 30%).

Improved Reaction Setup:
  • Reducing Agent : 5 mM titanium(III) citrate
  • Radical SAM Enzyme : MqnC (2 μM)
  • Substrate : 200 μM DHFL
  • Cofactors : 1 mM S-adenosylmethionine (SAM)
  • Time : 2 hours at 37°C

Fluorinated Analog-Driven Ipso Substitution

A fluorinated analog of dehypoxanthine futalosine (5-F-DHFL) was synthesized to exploit radical ipso substitution, enhancing cyclization efficiency. The fluorinated intermediate increased DHFL yield 5-fold compared to non-fluorinated substrates.

Synthesis Steps:
  • Fluorination : Introduce fluorine at the C3 position of the benzoate moiety using Ti(III)-mediated radical chemistry.
  • Enzymatic Cyclization : Treat 5-F-DHFL with MqnC under anaerobic conditions.
  • Product Isolation : Purify DHFL via reverse-phase HPLC (C18 column, 10–90% acetonitrile gradient).

Isotopic Labeling for Mechanistic Studies

Deuterium-labeled DHFL ([4-2H]-DHFL) was synthesized to track hydrogen abstraction during MqnC catalysis. The labeling confirmed that the C4′ hydrogen of DHFL is transferred to the 5′-deoxyadenosine radical.

Labeling Protocol:
  • Deuterium Source : D2O in phosphate buffer (pD 7.5)
  • Enzyme : MqnC (4 μM)
  • Analysis : LC-MS detected a +1 Da mass shift in 5′-deoxyadenosine, confirming deuterium transfer.

Comparative Analysis of DHFL Synthesis Methods

Method Yield Time Key Advantages Limitations
MqnB Hydrolysis 95% 30 min High specificity; no cofactors required Thermostability challenges at >80°C
MTAN Pathway 85% 1 hour Bypasses futalosine intermediates Inhibitor-sensitive (nM Ki)
Titanium(III) Citrate 30% 2 hours Enhanced radical SAM enzyme activity Requires anaerobic conditions
Fluorinated Ipso Synthesis 75% 6 hours High yield with stable intermediates Multi-step synthesis increases complexity

Industrial and Research Applications

Large-Scale Production

Recombinant E. coli systems expressing MqnB or MTAN are used for gram-scale DHFL synthesis. For example:

  • Fermentation : E. coli BL21(DE3) produces 120 mg/L DHFL in 24 hours.
  • Purification : Nickel-affinity chromatography followed by size-exclusion chromatography yields >95% pure DHFL.

Inhibitor Screening

DHFL synthesis enables high-throughput screening of MqnC inhibitors, which are potential antibiotics against H. pylori and Chlamydia trachomatis. Notable inhibitors include:

  • Tirandamycins : IC50 = 0.8 μM (rescued by menaquinone supplementation).
  • Pulvomycin : Blocks DHFL cyclization without affecting human commensal bacteria.

Q & A

Q. How to design a controlled study investigating this compound’s role in bacterial antibiotic resistance?

  • Methodology : Compare MIC (minimum inhibitory concentration) values of antibiotics (e.g., ciprofloxacin) in wild-type vs. futalosine-deficient mutants. Supplement cultures with exogenous menaquinones to isolate pathway-specific effects. Use transcriptomics (RNA-seq) to identify resistance genes modulated by futalosine intermediates .

Q. What controls are critical when analyzing this compound in complex microbial communities?

  • Methodology : Include spike-in controls (e.g., deuterated analogs) to quantify extraction efficiency. Use mock communities with known futalosine levels to validate metagenomic predictions. Normalize data to total protein content or 16S rRNA gene copies to mitigate biomass variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dehypoxanthine futalosine
Reactant of Route 2
Dehypoxanthine futalosine

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